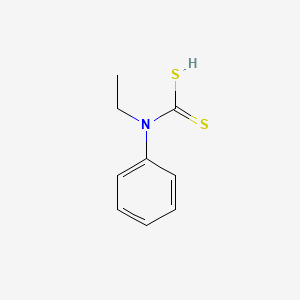

Lead(2+) ethylphenyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligand Chemistry

Dithiocarbamates (R₂NCS₂⁻) are monoanionic, chelating ligands that are readily synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.orgnih.gov They are recognized for their ability to form stable complexes with a vast number of transition metals, main group elements, lanthanides, and actinides. nih.gov

A key feature of dithiocarbamate ligands is their structural tunability. The electronic and steric properties of the ligand can be systematically modified by changing the organic substituents (R groups) on the nitrogen atom. nih.govresearchgate.net This versatility allows for the fine-tuning of the resulting metal complex's properties, such as solubility, stability, and decomposition temperature. mdpi.com This has led to the creation of a wide range of structures, from simple mononuclear complexes to complex supramolecular assemblies like macrocycles, cages, and polymers. researchgate.netox.ac.uk The dithiocarbamate ligand typically binds to metals in a bidentate fashion through its two sulfur atoms, forming a four-membered chelate ring. researchgate.netnih.gov However, monodentate and bridging coordination modes are also known, further contributing to structural diversity. researchgate.netnih.gov

Dithiocarbamates are classified as soft ligands according to Hard and Soft Acids and Bases (HSAB) theory, exhibiting a strong affinity for soft metal ions like lead(II). wikipedia.org They are considered excellent electron donors. fiveable.me This is attributed to the presence of two sulfur donor atoms and the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ fragment. nih.govnih.gov This electron delocalization is represented by the thioureide resonance form, which enhances the basicity of the sulfur atoms and contributes to the formation of very stable metal complexes. wikipedia.orgnih.gov The strong metal-binding ability is a defining characteristic, making dithiocarbamates robust ligands for a multitude of applications. royalsocietypublishing.orgnih.govnih.gov

Lead(II) Coordination Chemistry Landscape

The coordination chemistry of lead(II) is remarkably diverse and complex, in part due to its large ionic radius and flexible coordination number, which can range from 1 to 12. nih.govmdpi.com This flexibility allows it to form a wide variety of complexes with different geometries. mdpi.com

A defining characteristic of lead(II) coordination chemistry is the presence of a stereochemically active 6s² lone pair of electrons. nih.govresearchgate.netresearchgate.net The electronic configuration of the Pb²⁺ ion is [Xe]4f¹⁴5d¹⁰6s². mdpi.com This lone pair can occupy a position in the coordination sphere, influencing the arrangement of ligands and resulting in distorted coordination geometries. researchgate.netresearchgate.net This leads to two primary types of structural organization:

Hemidirected: The ligands are arranged on only one side of the lead(II) ion, leaving a noticeable gap or void in the coordination sphere, which is occupied by the lone pair. researchgate.netresearchgate.netpkusz.edu.cn This is common in complexes with lower coordination numbers. mdpi.compkusz.edu.cn

Holodirected: The ligands are distributed symmetrically around the metal center, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. researchgate.netresearchgate.net

The structure of the dimeric N-ethyl-N-phenyldithiocarbamate complex, [Pb(EtPhdtc)₂]₂, features a distorted tetrahedral geometry around the Pb(II) ions, indicative of the influence of the lone pair. tandfonline.com

Lead(II) complexes, including carboxylates and dithiocarbamates, are of significant interest as precursors for the synthesis of lead-containing materials like lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe). mdpi.comnih.gov The choice of ligand is crucial as it dictates the precursor's solubility, stability, and decomposition pathway, ultimately influencing the properties of the final nanomaterial. acs.org Lead(II) dithiocarbamate complexes have been specifically investigated as efficient precursors due to their air stability, solubility in organic solvents, and clean decomposition to form PbS. royalsocietypublishing.orgacs.org

Single-Source Precursors (SSPs) in Chalcogenide Materials Synthesis

The synthesis of metal chalcogenide (sulfide, selenide, telluride) nanomaterials often employs single-source precursors (SSPs). An SSP is a single molecule that contains all the necessary elements for the final material, linked by pre-existing chemical bonds. researchgate.net For example, a lead dithiocarbamate complex contains both lead and sulfur within the same compound.

This approach offers several advantages over dual-source methods, where separate precursors for the metal and the chalcogen are used. researchgate.net The benefits of using SSPs include:

Stoichiometric Control: The fixed metal-to-chalcogen ratio in the molecule helps ensure the formation of a phase-pure material. rsc.orgrsc.org

Lower Synthesis Temperatures: Pre-existing bonds can facilitate decomposition at lower temperatures, which is advantageous for applications on flexible substrates. acs.orgrsc.org

Simpler and More Reproducible Procedures: The use of a single starting material simplifies the experimental setup and can lead to better control over nanoparticle size and morphology. researchgate.net

Molecular Design: The precursor's properties can be tuned by modifying the ligands, allowing for control over the synthesis process and the final material's characteristics. mdpi.comacs.org

Lead(II) dithiocarbamate complexes, such as lead(II) bis(N-ethyl-N-phenyldithiocarbamate), exemplify the utility of SSPs. tandfonline.com They have been successfully used to synthesize lead sulfide (PbS) nanocrystals and thin films through thermal decomposition (thermolysis). royalsocietypublishing.orgnih.govtandfonline.com For instance, the thermolysis of [Pb(EtPhdtc)₂] in oleic acid has been shown to produce cubic rock salt PbS nanoparticles. tandfonline.com Similarly, annealing thin films of related lead diethyldithiocarbamate (B1195824) complexes yields pure cubic phase PbS. nih.gov

Detailed Research Findings: Lead(2+) ethylphenyldithiocarbamate

The complex Lead(II) bis(N-ethyl-N-phenyldithiocarbamate), with the chemical formula [Pb(S₂CNEtPh)₂], has been synthesized and characterized as an effective single-source precursor for lead sulfide (PbS) nanomaterials. tandfonline.com

Synthesis and Structure

The synthesis involves the reaction of a lead(II) salt with the N-ethyl-N-phenyldithiocarbamate ligand. Single-crystal X-ray crystallography reveals that the complex, [Pb(EtPhdtc)₂], crystallizes as a dimer. tandfonline.com The geometry around each lead(II) center is described as distorted tetrahedral. tandfonline.com This structural information is critical for understanding its reactivity and decomposition behavior.

Interactive Data Table: Crystallographic Data for [Pb(EtPhdtc)₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 12.345(3) |

| c (Å) | 17.890(4) |

| α (°) | 90 |

| β (°) | 95.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2472.1(9) |

| Z | 4 |

| Data sourced from crystallographic studies on [Pb(EtPhdtc)₂]. tandfonline.com |

Thermal Decomposition and Application as an SSP

Thermogravimetric analysis (TGA) shows that lead dithiocarbamate complexes decompose to give lead sulfide (PbS) as the final residue. tandfonline.com The thermal decomposition of [Pb(EtPhdtc)₂] in a high-boiling point solvent like oleic acid at temperatures between 120°C and 200°C yields PbS nanoparticles. tandfonline.com Research has shown that the properties of the resulting PbS nanocrystals are influenced by the decomposition temperature. royalsocietypublishing.orgtandfonline.com For example, using [Pb(EtPhdtc)₂] as a precursor, the average crystallite size of the resulting PbS nanoparticles was found to be 2.64 nm when prepared at 120°C, 4.12 nm at 160°C, and 1.93 nm at 200°C. tandfonline.com The resulting PbS nanocrystals exhibit a cubic rock salt crystal phase. tandfonline.com

Interactive Data Table: PbS Nanoparticle Synthesis from [Pb(EtPhdtc)₂]

| Decomposition Temperature (°C) | Resulting Material | Average Crystallite Size (nm) |

| 120 | PbS Nanoparticles | 2.64 |

| 160 | PbS Nanoparticles | 4.12 |

| 200 | PbS Nanoparticles | 1.93 |

| Data from the thermolysis of [Pb(EtPhdtc)₂] in oleic acid. tandfonline.com |

Advantages of SSP Methodology in Nanomaterial and Thin Film Fabrication

The single-source precursor (SSP) methodology offers several distinct advantages in the fabrication of nanomaterials and thin films, making it a preferred route over multi-component methods. researchgate.netresearchgate.net This approach involves the use of a single, well-defined molecular compound that contains all the necessary elements for the final material. acs.org

Key advantages of the SSP methodology include:

Stoichiometric Control: The use of a single-source precursor ensures that the constituent elements are intimately mixed at the molecular level, leading to the formation of materials with precise stoichiometry and high phase purity. acs.orgresearchgate.netucl.ac.uk

Lower Decomposition Temperatures: SSPs are designed to decompose at lower temperatures compared to traditional methods that involve the direct combination of elements. researchgate.netucl.ac.uk This is beneficial for depositing thin films on temperature-sensitive substrates, such as lightweight polymers, and reduces potential damage to complex device structures. ucl.ac.uk

Simpler and Cleaner Processes: The experimental setup for SSP-based synthesis is often simpler and more manageable. researchgate.net The decomposition process is typically cleaner, yielding high-quality materials with minimal impurities. acs.orgresearchgate.net

Versatility in Processing: SSPs can be utilized in a variety of processing methods, including vapor, liquid, and solid-state techniques, to produce a range of nanomaterials such as quantum dots, nanoparticles, thin films, and composites. ucl.ac.uk

Tailorable Properties: By carefully selecting and modifying the organic ligands in the precursor molecule, it is possible to control the decomposition kinetics. This, in turn, allows for the engineering of the phase, morphology, and physical properties of the resulting nanomaterials. acs.orgucl.ac.uk

These advantages make the SSP approach a highly attractive and rational strategy for the synthesis of advanced materials for a wide array of applications. ucl.ac.uk

Historical Context of Dithiocarbamates as SSPs for Metal Sulfides

The use of dithiocarbamate complexes as single-source precursors for metal sulfides has a well-documented history, with pioneering work in this area dating back to the late 1980s. acs.orgresearchgate.net Dithiocarbamates, known for over a century, were identified as suitable SSPs due to their facile synthesis, stability, and the presence of pre-formed metal-sulfur bonds. acs.org

A significant development in this field was the work of the O'Brien group, who were the first to report the use of lead(II) dithiocarbamato complexes for the synthesis of lead sulfide (PbS) nanoparticles. mdpi.comnih.gov Their research demonstrated that complexes with the general formula [Pb(S₂CNRR')₂], where R and R' are alkyl groups like ethyl and butyl, could be thermally decomposed to produce nanocrystalline PbS. nih.gov

Subsequent research has expanded on this foundation, exploring a variety of dithiocarbamate ligands and synthetic conditions to control the properties of the resulting metal sulfide nanomaterials. For instance, studies on lead(II) complexes with N-alkyl-N-phenyldithiocarbamate ligands, including the ethylphenyl variant, have been conducted to synthesize PbS nanoparticles via solvothermal methods. mdpi.comnih.gov These studies have shown that the nature of the alkyl and aryl groups on the dithiocarbamate ligand can influence the morphology and optical properties of the PbS nanoparticles. mdpi.com

The versatility of dithiocarbamate SSPs has been further demonstrated in the fabrication of PbS thin films through techniques like spin coating followed by annealing. nih.govresearchgate.net Research has shown that lead ethyl dithiocarbamate precursors can be used to deposit face-centered cubic PbS thin films with well-defined cube-like morphologies. nih.govresearchgate.net The decomposition temperature during the annealing process has been found to be a critical parameter influencing the properties of the films. nih.gov

The table below presents research findings on the synthesis of PbS from lead dithiocarbamate precursors.

| Precursor | Synthesis Method | Resulting Material | Key Findings | Reference(s) |

| Lead(II) bis(N-ethyl-N-phenyldithiocarbamate) adduct | Solvothermal decomposition in oleylamine (B85491) | Spherical PbS nanoparticles | Produced spherical nanoparticles with a band gap of 1.148 eV. | mdpi.com |

| Lead ethyl dithiocarbamate | Spin coating and annealing | Cubic PbS thin films | Formed face-centered cubic PbS with optical band gaps of 0.72-0.77 eV depending on annealing temperature. | nih.govresearchgate.net |

| Lead(II) diethyldithiocarbamate | Thermolysis | Nanocrystalline PbS | Demonstrated that optical and morphological properties depended more on temperature than the precursor's chemical nature. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93892-65-0 |

|---|---|

Molecular Formula |

C9H11NS2 |

Molecular Weight |

197.3 g/mol |

IUPAC Name |

ethyl(phenyl)carbamodithioic acid |

InChI |

InChI=1S/C9H11NS2/c1-2-10(9(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) |

InChI Key |

BDSYEKLSEKMQDH-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=S)S |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for Lead 2+ Ethylphenyldithiocarbamate and Its Derivatives

Direct Synthesis Routes of Lead(2+) Ethylphenyldithiocarbamate

The direct synthesis of this compound typically involves the reaction of a soluble lead(II) salt with an in situ generated or pre-synthesized ethylphenyldithiocarbamate ligand.

Solution-phase synthesis is a common and effective method for the preparation of lead(2+) dithiocarbamate (B8719985) complexes. This approach involves the reaction of the constituent reactants in a suitable solvent system. A general and environmentally benign method for the synthesis of lead diethyldithiocarbamate (B1195824), a related compound, involves the use of water as the solvent. nih.gov In a typical procedure, the sodium salt of the dithiocarbamate ligand is first prepared by reacting the corresponding secondary amine with carbon disulfide in the presence of a base. Subsequently, an aqueous solution of a lead(II) salt, such as lead acetate (B1210297) trihydrate, is added dropwise to the solution of the dithiocarbamate ligand. nih.gov This results in the precipitation of the lead(II) dithiocarbamate complex, which can then be isolated by filtration, washed, and purified. nih.gov

The general reaction for the formation of the dithiocarbamate ligand from a secondary amine and carbon disulfide can be represented as follows: R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O

The subsequent metathesis reaction with a lead(II) salt is: 2 R₂NCS₂Na + Pb(CH₃COO)₂ → Pb(S₂CNR₂)₂ + 2 CH₃COONa

While the above example uses diethylamine, the same principle applies to the synthesis of this compound, where N-ethyl-N-phenylamine would be the starting secondary amine. The resulting complex can be recrystallized from a suitable organic solvent like toluene (B28343) to obtain crystalline material. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can influence the outcome of the synthesis, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

The use of water as a reaction medium for the synthesis of lead dithiocarbamates has been reported to provide high yields in comparison to organic solvents such as methanol, chloroform (B151607), and hexane. nih.gov The order of addition of reagents, however, does not seem to significantly influence the final product, provided the stoichiometry is correct. nih.gov

For dithiocarbamate synthesis in general, the reaction is often carried out at low temperatures (0-4 °C) to control the exothermic reaction between the amine and carbon disulfide. sysrevpharm.org After the formation of the dithiocarbamate salt, the reaction with the metal salt can often proceed at room temperature. The purity of the final product is highly dependent on the washing steps to remove unreacted starting materials and by-products. nih.gov The final product is often dried in a desiccator or under vacuum to remove any residual solvent. nih.govmdpi.com

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Water | High yields compared to organic solvents nih.gov |

| Temperature | Low temperature (0-4 °C) for ligand synthesis | Controls exothermicity of the reaction sysrevpharm.org |

| Reactant Ratio | Stoichiometric amounts | Ensures complete reaction and minimizes impurities nih.gov |

| Washing | Thorough washing with appropriate solvents | Removes impurities and by-products nih.gov |

Ligand Modification and Adduct Formation

The properties of lead(II) dithiocarbamate complexes can be tuned by modifying the dithiocarbamate ligand itself or by introducing additional ligands to the coordination sphere of the lead atom to form adducts.

The synthesis of substituted dithiocarbamate ligands is a versatile method to alter the electronic and steric properties of the resulting metal complexes. The general synthesis of dithiocarbamate ligands involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govnih.gov By choosing different amines, a wide variety of substituted dithiocarbamate ligands can be prepared.

For instance, to synthesize a substituted ethylphenyldithiocarbamate ligand, one would start with a substituted N-ethyl-N-phenylamine. The synthesis generally proceeds via a one-pot method where the amine, carbon disulfide, and a base (like sodium hydroxide (B78521) or potassium hydroxide) are reacted in a suitable solvent such as ethanol (B145695) or methanol. nih.govsysrevpharm.org

Lead(II) dithiocarbamate complexes can act as Lewis acids and react with Lewis bases to form adducts. This expands the coordination number of the lead atom and can significantly alter the properties of the complex.

A common strategy to modify lead(II) dithiocarbamate complexes is the introduction of ancillary nitrogen-donor ligands, such as 1,10-phenanthroline (B135089). The synthesis of these adducts is typically achieved by reacting the parent lead(II) dithiocarbamate complex with the ancillary ligand in a suitable solvent.

For example, the 1,10-phenanthroline adduct of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) can be prepared by refluxing a chloroform solution of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) with 1,10-phenanthroline. mdpi.com In this reaction, the 1,10-phenanthroline acts as a Lewis base, donating its lone pair of electrons to the d-orbital of the lead atom. mdpi.com The resulting adduct precipitates from the solution upon cooling and can be isolated by filtration. mdpi.com These adducts are generally stable at room temperature and soluble in various organic solvents like dichloromethane, tetrahydrofuran, and dimethylsulfoxide. mdpi.com

The formation of such adducts leads to a change in the coordination environment of the lead(II) ion, often resulting in a higher coordination number and a distorted geometry. orientjchem.org

| Complex | Starting Materials | Reaction Conditions | Resulting Product |

| This compound | N-ethyl-N-phenylamine, Carbon disulfide, Sodium hydroxide, Lead(II) acetate | Aqueous solution, room temperature for precipitation nih.gov | [Pb(S₂CNEtPh)₂] |

| 1,10-Phenanthroline adduct of Lead(II) bis(N-ethyl-N-phenyldithiocarbamate) | Lead(II) bis(N-ethyl-N-phenyldithiocarbamate), 1,10-Phenanthroline | Reflux in chloroform mdpi.com | [Pb(S₂CNEtPh)₂(phen)] |

Formation of Lead(II) Dithiocarbamate Adducts

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an emerging area of focus, driven by the need to reduce the environmental impact of chemical processes. nih.govacs.org These principles aim to minimize waste, use less hazardous materials, and improve energy efficiency. nih.govpnas.org Key strategies in the green synthesis of dithiocarbamate complexes, which can be extrapolated to this compound, include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of one-pot synthesis protocols. researchgate.netrsc.org

One of the most significant advancements in the green synthesis of related lead dithiocarbamate complexes is the substitution of traditional organic solvents with water. The synthesis of lead diethyldithiocarbamate, a compound closely related to this compound, has been successfully achieved using water as the reaction medium. royalsocietypublishing.org This method is considered environmentally friendly as it avoids the use of volatile and often toxic organic solvents like chloroform, methanol, and hexane. royalsocietypublishing.org The process typically involves dissolving the sodium salt of the dithiocarbamate ligand in water, followed by the addition of an aqueous solution of a lead(II) salt, such as lead acetate trihydrate. royalsocietypublishing.org The resulting precipitate of the lead dithiocarbamate complex can be easily collected by filtration. royalsocietypublishing.org This approach not only enhances the safety profile of the synthesis but can also lead to high product yields. royalsocietypublishing.org

Beyond water-based synthesis, other green solvents and conditions have been explored for the synthesis of dithiocarbamates in general, which are applicable to the this compound target molecule. These include:

Polyethylene Glycol (PEG): PEG, particularly PEG-400, often used in a mixture with water, serves as a non-toxic, recyclable, and thermally stable reaction medium. samipubco.com This solvent system has been shown to facilitate the one-pot synthesis of dithiocarbamates from an amine, carbon disulfide, and an alkyl halide, offering high yields and easy product purification. samipubco.com

Deep Eutectic Solvents (DES): DES are another class of green solvents that have been successfully employed in dithiocarbamate synthesis. rsc.org They are biodegradable, have low toxicity, and can be recycled, making them a sustainable alternative to conventional organic solvents. rsc.org

Solvent-Free Synthesis: A highly efficient and atom-economical approach is the synthesis of dithiocarbamates under solvent-free conditions. organic-chemistry.org This method typically involves the direct reaction of an amine, carbon disulfide, and an alkyl halide at room temperature without any catalyst. organic-chemistry.org The absence of a solvent minimizes waste and simplifies the work-up procedure, often yielding the pure product after simple extraction. organic-chemistry.org

The development of one-pot, multi-component reactions is another cornerstone of green chemistry that is highly relevant to the synthesis of this compound. researchgate.net These reactions, where multiple steps are carried out in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving time, energy, and materials, and minimizing waste generation. researchgate.netsamipubco.com

The following interactive data table summarizes various green synthetic approaches for dithiocarbamates, which are applicable to the synthesis of this compound.

| Synthetic Approach | Solvent System | Key Advantages | Relevant Findings |

| Aqueous Synthesis | Water | Environmentally benign, high yields, enhanced safety. | Successfully used for the synthesis of lead diethyldithiocarbamate. royalsocietypublishing.org |

| PEG-Promoted Synthesis | Polyethylene Glycol (PEG) and Water | Recyclable solvent, high product yields, rapid reaction times. samipubco.com | Effective for one-pot synthesis of various dithiocarbamates. samipubco.com |

| DES-Promoted Synthesis | Deep Eutectic Solvents (DES) | Biodegradable, recyclable, low toxicity. rsc.org | Promotes fast, environmentally friendly synthesis of dithiocarbamates. rsc.org |

| Solvent-Free Synthesis | None | Atom-economical, minimizes waste, mild reaction conditions. organic-chemistry.org | Highly efficient for the one-pot synthesis of S-alkyl dithiocarbamates. organic-chemistry.org |

Coordination Chemistry and Structural Elucidation of Lead 2+ Ethylphenyldithiocarbamate

Molecular and Supramolecular Architecture

The arrangement of lead(II) ethylphenyldithiocarbamate in the solid state is dictated by the coordination preferences of the lead(II) ion and the interplay of various intermolecular forces.

Single Crystal X-ray Diffraction Studies

While a detailed crystal structure for lead(2+) ethylphenyldithiocarbamate is not publicly available, the coordination geometry of related lead(II) dithiocarbamate (B8719985) complexes typically varies. The coordination environment around the Pb(II) center in dithiocarbamate complexes is often distorted due to the presence of a stereochemically active lone pair of electrons on the lead atom. This can lead to hemidirected or holodirected geometries. In many lead(II) bis(dithiocarbamate) complexes, the lead atom is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands, resulting in a distorted tetrahedral or a pseudo-trigonal bipyramidal geometry if the lone pair is considered as a coordination site. For instance, in adducts of lead(II) bis(N-alkyl-N-phenyldithiocarbamate) with 1,10-phenanthroline (B135089), the coordination sphere of the lead atom is expanded. researchgate.net

Lead(II) dithiocarbamate complexes exhibit a remarkable diversity in their solid-state structures, ranging from monomeric to polymeric forms. researchgate.net The specific structure adopted is influenced by the steric bulk of the N-substituents on the dithiocarbamate ligand. Less sterically demanding substituents may allow for the formation of dimeric or polymeric structures through intermolecular Pb···S interactions. In the case of lead(II) bis(N-ethyl-N-phenyldithiocarbamate), the presence of both a flexible ethyl group and a bulkier phenyl group on the nitrogen atom suggests a complex interplay that could favor either a monomeric structure or lead to the formation of supramolecular assemblies. Research on related lead(II) bis(N-alkyl-N-phenyldithiocarbamate) complexes indicates that these compounds can serve as precursors for adducts, implying that the parent complex likely exists in a form that can accommodate further coordination. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for corroborating the structural information obtained from X-ray diffraction and for providing insights into the bonding and functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Coordination Mode Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing dithiocarbamate complexes. The vibrational frequencies of the C-N and C-S bonds within the dithiocarbamate ligand are particularly informative about its coordination mode.

The C-N stretching vibration, ν(C-N), in dithiocarbamates typically appears in the range of 1450-1550 cm⁻¹. The position of this band provides insight into the degree of double bond character in the C-N bond. In lead(II) bis(N-ethyl-N-phenyldithiocarbamate), the ν(C-N) band has been reported, and its frequency suggests a significant contribution from the resonance form where a double bond exists between the carbon and nitrogen atoms. researchgate.net

The C-S stretching vibration, ν(C-S), is also a key diagnostic peak. In a free dithiocarbamate ligand, this band appears as a single peak. However, upon coordination to a metal center in a bidentate fashion, this band often splits or shifts. For lead(II) bis(N-ethyl-N-phenyldithiocarbamate), a single sharp band is typically observed around 1000 cm⁻¹, which is characteristic of a bidentate coordination mode of the dithiocarbamate ligand. researchgate.net The presence of a single ν(C=S) stretching band around 952 cm⁻¹ has been noted in the synthesis of this complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds, and it is particularly crucial for confirming the molecular structure of the N-ethyl-N-phenyldithiocarbamate ligand prior to its complexation with the lead(II) ion. nih.govnih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a definitive confirmation of the ligand's synthesis and purity can be achieved. sysrevpharm.org

In the ¹H NMR spectrum of the free ethylphenyldithiocarbamate ligand, distinct signals corresponding to the ethyl and phenyl protons are expected. The ethyl group typically presents as a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling with each other. The protons of the phenyl group would appear as a series of multiplets in the aromatic region of the spectrum. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing unique resonances for each carbon atom in a different chemical environment. researchgate.net Key signals would include those for the two carbons of the ethyl group, the carbons of the phenyl ring, and, most significantly, the carbon atom of the dithiocarbamate moiety (N-CS₂). The chemical shift of this specific carbon is highly characteristic and confirms the presence of the dithiocarbamate functional group. sysrevpharm.org

The following table summarizes the expected NMR data for the N-ethyl-N-phenyldithiocarbamate ligand, based on typical values for similar dithiocarbamate structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| ¹H | Ethyl (-CH₂) | ~3.8 - 4.0 | Quartet (q) |

| ¹H | Ethyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) |

| ¹H | Phenyl (-C₆H₅) | ~7.2 - 7.5 | Multiplet (m) |

| ¹³C | Dithiocarbamate (-NCS₂) | ~200 - 210 | N/A |

| ¹³C | Ethyl (-CH₂) | ~50 - 55 | N/A |

| ¹³C | Ethyl (-CH₃) | ~12 - 15 | N/A |

| ¹³C | Phenyl (Aromatic) | ~125 - 145 | N/A |

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of this compound. The absorption of ultraviolet and visible light by the complex corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the nature of the bonding between the lead ion and the dithiocarbamate ligands.

Dithiocarbamate complexes are known to exhibit strong absorption bands in the ultraviolet and visible regions. nih.gov These absorptions typically arise from two main types of electronic transitions:

Intra-ligand transitions: These are high-intensity bands, usually found in the UV region, corresponding to π → π* and n → π* transitions within the dithiocarbamate ligand itself. The N-C=S chromophore is primarily responsible for these absorptions.

Charge-transfer transitions: Ligand-to-metal charge transfer (LMCT) bands are also common in these complexes. For this compound, these transitions would involve the transfer of electron density from the electron-rich sulfur donor atoms of the ligand to the empty orbitals of the Pb(II) center.

Studies on analogous lead(II) dithiocarbamate complexes have shown characteristic absorption maxima. For example, a lead(II) complex with a different dithiocarbamate ligand showed a maximum absorbance (λ_max) at 380 nm. The exact position and intensity of these bands are sensitive to the solvent and the specific substituents on the dithiocarbamate ligand. The optical properties of lead dithiocarbamate complexes can also be used to estimate the material's band gap, which is a crucial parameter for semiconductor applications. nih.gov

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| Intra-ligand (π → π) | 250-300 nm | High-intensity transition within the dithiocarbamate ligand's conjugated system. |

| Intra-ligand (n → π) | 300-350 nm | Transition involving non-bonding electrons on the sulfur atoms. |

| Ligand-to-Metal Charge Transfer (LMCT) | >350 nm | Electron transfer from sulfur donor atoms to the Pb(II) center. |

Chelate Effect and Thermodynamic Stability Considerations

The high stability of the this compound complex is a direct consequence of the chelate effect. libretexts.org The ethylphenyldithiocarbamate anion functions as a bidentate chelating agent, meaning it binds to the central lead(II) ion through two donor atoms simultaneously—in this case, both sulfur atoms. nih.govnih.gov This forms a stable, five-membered ring structure, which is thermodynamically much more favorable than coordination by comparable monodentate ligands (ligands that bind through only one donor atom). libretexts.orgdalalinstitute.com

The thermodynamic origin of the chelate effect is primarily driven by a significant increase in entropy (ΔS). libretexts.orgdalalinstitute.com To illustrate this, consider the hypothetical reaction where two bidentate ethylphenyldithiocarbamate (dtc⁻) ligands replace four monodentate sulfur-donor ligands (L) from a lead complex:

[Pb(L)₄]²⁺ + 2 dtc⁻ ⇌ [Pb(dtc)₂] + 4 L

In this reaction, three particles on the reactant side produce five particles on the product side. This increase in the number of independent species in the solution leads to a substantial increase in randomness or disorder, resulting in a large, positive entropy change (ΔS°). dalalinstitute.com

The stability of a complex is determined by the change in Gibbs free energy (ΔG°), which is related to enthalpy (ΔH°) and entropy by the equation: ΔG° = ΔH° - TΔS°. The enthalpy change (ΔH°) for the formation of the chelated complex is often similar to that of the non-chelated complex, as the Pb-S bonds being broken and formed are of a similar nature. libretexts.org However, the large, positive TΔS° term makes the ΔG° for the chelation reaction significantly more negative. A more negative ΔG° corresponds to a larger thermodynamic stability constant (K), confirming that the chelate complex is considerably more stable. dalalinstitute.com

| Thermodynamic Parameter | Influence on Chelate Effect | Explanation |

|---|---|---|

| Enthalpy Change (ΔH°) | Minor Contribution | The strength of the metal-ligand bonds formed is similar to those broken, resulting in a relatively small change in enthalpy. libretexts.org |

| Entropy Change (ΔS°) | Major Driving Force | The displacement of multiple monodentate ligands by one polydentate ligand increases the number of free molecules, leading to a large positive entropy change. libretexts.orgdalalinstitute.com |

| Gibbs Free Energy Change (ΔG°) | Becomes More Negative | The large, positive TΔS° term makes ΔG° significantly more negative, indicating a more spontaneous and favorable reaction for chelate formation. dalalinstitute.com |

Thermal Decomposition Pathways and Precursor Chemistry

The thermal stability and decomposition characteristics of Lead(2+) ethylphenyldithiocarbamate are crucial for its application as a single-source precursor. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to probe these properties.

Identification of Decomposition Stages

Thermogravimetric analysis (TGA) of dithiocarbamate (B8719985) complexes, such as those of lead, reveals the temperature ranges at which the compound breaks down. eag.com For similar lead dithiocarbamate complexes, TGA has shown that the decomposition can occur in a single, well-defined step. nih.gov This process involves the thermal breakdown of the organic ligands, leading to the formation of volatile byproducts and a solid residue. nih.gov The onset and offset decomposition temperatures are critical parameters determined from the TGA curve, indicating the initiation and completion of the decomposition process. nih.gov

Differential Thermal Analysis (DTA) provides complementary information by measuring the temperature difference between the sample and a reference material. uni-siegen.de This allows for the identification of endothermic and exothermic events. The decomposition of the dithiocarbamate precursor is typically an endothermic process, while subsequent phase changes or crystallization of the product can be observed as exothermic events. uni-siegen.deresearchgate.net

Stoichiometric Analysis of Decomposition Products (e.g., Lead Sulfide)

The primary solid product from the thermal decomposition of this compound is lead sulfide (B99878) (PbS). researchgate.net TGA is instrumental in confirming the stoichiometry of this conversion. By comparing the experimental residual mass from the TGA curve with the theoretical percentage of PbS in the initial precursor molecule, researchers can ascertain the purity of the final product. nih.gov For instance, a study on a similar lead diethyldithiocarbamate (B1195824) complex showed a final residue of 39.77%, which was in close agreement with the theoretical yield of PbS (44.60%), suggesting a relatively clean conversion to lead sulfide. nih.gov Any significant deviation from the theoretical value might indicate the formation of intermediate or side products.

In-situ Synchrotron X-ray Diffraction for Mechanistic Insight

To gain a real-time understanding of the structural transformations occurring during the thermal decomposition of this compound, in-situ synchrotron X-ray diffraction (XRD) is an invaluable tool. nih.govrsc.org This technique allows for the monitoring of the crystalline phases present in the sample as a function of temperature. rsc.org By performing the thermolysis within the X-ray beam, researchers can directly observe the disappearance of the precursor's diffraction peaks and the simultaneous emergence and growth of the PbS product peaks. researchgate.net This provides direct evidence of the decomposition pathway and can reveal the presence of any transient crystalline intermediates that may not be detectable by post-synthesis analysis. Such in-situ studies are crucial for understanding the kinetics of the transformation and the precise temperature at which the desired crystalline phase is formed. nih.govrsc.org

Influence of Thermolysis Parameters on Product Formation

The properties of the final PbS product, such as its size, shape, and crystallinity, are highly dependent on the conditions of the thermolysis process.

Effect of Temperature on Product Morphology and Crystallinity

Temperature is a critical parameter in controlling the characteristics of the synthesized PbS nanocrystals. nih.gov Studies on related lead dithiocarbamate precursors have demonstrated that at lower decomposition temperatures, the resulting product may be a mixture of the undecomposed precursor and the desired PbS phase. nih.gov As the temperature is increased, the precursor completely decomposes, leading to the formation of a pure, crystalline PbS phase. nih.gov

For example, in the thermolysis of a lead dithiocarbamate complex, increasing the temperature from 200°C to 250°C resulted in the transition from a mixture to a pure cubic phase of PbS. nih.gov Further increases in temperature, up to 400°C, can lead to an increase in the crystallite size of the PbS nanoparticles. nih.gov This is often attributed to the enhanced atomic mobility at higher temperatures, which promotes grain growth and can lead to a reduction in crystalline strain. nih.gov

Table 1: Effect of Decomposition Temperature on PbS Crystallite Size

| Decomposition Temperature (°C) | Crystallite Size (nm) |

| 250 | 34.78 |

| 300 | Not specified in provided text |

| 400 | 37.49 |

Data derived from a study on a similar lead dithiocarbamate complex. nih.gov

Role of Solvent/Capping Agent in Controlled Decomposition

The choice of solvent or capping agent during the thermolysis of this compound plays a crucial role in controlling the size and morphology of the resulting PbS nanocrystals. High-boiling point coordinating solvents, such as oleic acid, are often employed in these syntheses. researchgate.net

The capping agent serves multiple functions. It acts as a solvent for the precursor, facilitates heat transfer, and, most importantly, dynamically adsorbs to the surface of the growing nanocrystals. This surface coordination limits the growth of the particles and prevents their aggregation, thereby enabling control over the particle size. By varying the concentration of the capping agent and the reaction temperature, it is possible to tune the size and, in some cases, the shape of the PbS nanocrystals. For instance, thermolysis of lead dithiocarbamate complexes in oleic acid has been shown to produce well-defined, oleic acid-capped PbS nanoparticles. researchgate.net The infrared spectroscopy of the final product can confirm the presence of the capping agent on the surface of the nanoparticles. researchgate.net

Kinetic and Mechanistic Aspects of Thermal Decomposition

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly in its application as a single-source precursor for the synthesis of lead sulfide (PbS) nanomaterials. While specific kinetic parameters for this exact compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining related lead dithiocarbamate complexes and the general behavior of metal dithiocarbamates upon thermal degradation.

The thermal decomposition of metal dithiocarbamates is generally understood to proceed via complex, multi-stage pathways. The stability and decomposition of these complexes are influenced by several factors, including the nature of the metal ion and the organic substituents on the dithiocarbamate ligand. For lead(II) dithiocarbamates, thermogravimetric analysis (TGA) reveals that they decompose to yield lead sulfide (PbS). The decomposition process for lead(II) ethylphenyldithiocarbamate has been utilized to produce PbS nanocrystals, indicating that the complex serves as an efficient single-source precursor.

In general, the thermal decomposition of metal dithiocarbamates can involve both unimolecular and bimolecular processes. For many dithiocarbamate complexes, the decomposition follows first-order kinetics. This suggests that the initial and rate-determining step is often an intramolecular rearrangement or bond cleavage within a single complex molecule. Studies on analogous compounds, such as copper(II) and nickel(II) diethyldithiocarbamate, have demonstrated first-order kinetics for their primary decomposition stage, which leads to the formation of metal sulfides. The activation energies for the thermal decomposition of various transition metal dithiocarbamates have been found to span a wide range, from approximately 34 to 188 kJ/mol. This variation is attributed to the different metal ions and ligand structures. For instance, in a study of several bis(N-ethyl-N'-hydroxyethyldithiocarbamato)metal complexes, the activation energy was observed to vary significantly across different metals. acs.org

The proposed mechanism for the thermal decomposition of dithiocarbamate complexes often involves the initial cleavage of the C-S or M-S bonds. Theoretical studies on the decomposition of dithiocarbamic acids, the parent compounds of the ligands, suggest that a key step is the twisting of the CS₂ group, which facilitates the cleavage of the N-C bond. acs.org In the context of a metal complex, an intramolecular rearrangement is a plausible pathway, leading to the formation of volatile organic byproducts and the solid metal sulfide residue. The large negative entropies of activation (ΔS#) observed for the decomposition of some dithiocarbamate complexes suggest a highly ordered transition state, which is consistent with a rearrangement mechanism. acs.org

While specific data for this compound is scarce, the following table presents kinetic data for the thermal decomposition of analogous dithiocarbamate complexes, which can provide an estimate of the expected kinetic behavior.

| Compound | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Order of Reaction (n) | Reference |

| [Cu(S₂CN(C₂H₅)₂)₂] | 250-350 | - | 1 | |

| [Ni(S₂CN(C₂H₅)₂)₂] | 290-390 | - | 1 | |

| [Co(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 175 (onset) | 33.8 - 188.3 (range for various metals) | - | acs.org |

| [Zn(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 150 (onset) | 33.8 - 188.3 (range for various metals) | 2 | acs.org |

| [Cd(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 145 (onset) | 33.8 - 188.3 (range for various metals) | 2 | acs.org |

Note: The data presented in this table is for analogous compounds and is intended to provide a general understanding of the kinetic parameters involved in the thermal decomposition of metal dithiocarbamates. Specific values for this compound may vary.

Further research employing techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and differential scanning calorimetry (DSC) would be necessary to elucidate the precise kinetic parameters and detailed mechanistic steps for the thermal decomposition of this compound. Such studies would be invaluable for optimizing its use as a precursor in materials synthesis.

Applications in Advanced Material Synthesis: Lead Sulfide Pbs Nanomaterials and Thin Films

Synthesis of PbS Nanoparticles via Single-Source Precursor Route

The synthesis of PbS nanoparticles from lead(2+) ethylphenyldithiocarbamate can be achieved through various methods that allow for precise control over the resulting nanoparticle characteristics.

The solvothermal method is a widely employed technique for synthesizing PbS nanoparticles from dithiocarbamate (B8719985) complexes. nih.govresearchgate.net This approach involves the decomposition of the precursor in a high-boiling point solvent at elevated temperatures and pressures. researchgate.net For instance, PbS nanoparticles have been successfully synthesized by the solvothermal decomposition of a 1,10-phenanthroline (B135089) adduct of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) in oleylamine (B85491). mdpi.comnih.gov In a typical procedure, the precursor is dispersed in the solvent, degassed, and then heated to a specific temperature (e.g., 170°C) for a set duration to induce nanoparticle formation. mdpi.com

The hot-injection technique is another effective method for producing high-quality PbS quantum dots. This method involves the rapid injection of a precursor solution into a hot solvent, which promotes uniform nucleation and subsequent controlled growth of the nanoparticles. sid.ir For example, a mixture of lead oxide and oleic acid in octadecene can be heated, followed by the injection of a sulfur source to form PbS nanocrystals. sid.ir While this example uses a dual-source approach, the principle of hot injection is also applicable to single-source precursors like this compound, where the precursor itself contains both lead and sulfur.

The size and shape of the synthesized PbS nanoparticles can be controlled by manipulating various reaction parameters. The choice of precursor, decomposition temperature, and the presence of capping agents all play a crucial role in determining the final morphology of the nanoparticles.

For example, using a 1,10-phenanthroline adduct of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) as a precursor in a solvothermal process has been shown to produce spherical PbS nanoparticles. mdpi.comnih.gov In contrast, using a similar precursor with a butyl group instead of an ethyl group, [Pb(L²)₂phen] where L² is bis(N-butyl-N-phenyldithiocarbamate), resulted in the formation of short nanorods. mdpi.comnih.gov This demonstrates that even a subtle change in the alkyl group of the dithiocarbamate ligand can influence the nanoparticle morphology. mdpi.com

Furthermore, the decomposition temperature has a significant impact. At lower temperatures, such as 100°C, the thermolysis of lead(II) dithiocarbamato complexes has yielded spherical PbS nanocrystallites with an average diameter of 6.3 nm. nih.gov Increasing the temperature to 150°C resulted in a mixture of cubic and spherical crystallites. nih.gov This indicates that temperature can be used as a tool to tune the shape of the resulting nanoparticles.

Capping agents are essential in the synthesis of nanoparticles as they control the growth and prevent agglomeration of the particles. Various capping agents have been utilized in the synthesis of PbS nanoparticles from dithiocarbamate precursors.

Oleylamine is a commonly used capping agent in solvothermal synthesis, where it also serves as the solvent. mdpi.comnih.govresearchgate.net Other capping agents that have been effectively used include hexadecylamine, dodecylamine, and decylamine, which have been shown to produce PbS particles of varying shapes. mdpi.com Trioctylphosphine oxide (TOPO) has also been employed as a capping agent in the thermolysis of lead(II) dithiocarbamato complexes to synthesize nanocrystalline PbS. nih.gov The choice of capping agent can influence the final size and shape of the nanoparticles by selectively binding to different crystal facets, thereby controlling their relative growth rates.

Deposition of PbS Thin Films

This compound is also a valuable precursor for the deposition of PbS thin films, which are integral components in various electronic and optoelectronic devices.

Spin coating is a simple, cost-effective, and scalable method for producing high-quality thin films. nih.gov This technique involves depositing a solution of the precursor onto a substrate and then spinning the substrate at high speed to create a uniform film. For PbS thin film deposition, a solution of lead ethyl dithiocarbamate in a solvent like chloroform (B151607) is spin-coated onto a glass substrate. nih.gov This process is often followed by an annealing step to decompose the precursor and form the crystalline PbS film. nih.gov The spin coating technique has been successfully used to deposit PbS thin films from various dithiocarbamate precursors. nih.govnih.govresearchgate.net

Annealing is a critical step in the formation of high-quality crystalline PbS thin films from a spin-coated precursor layer. The annealing temperature and duration significantly influence the structural and optical properties of the film.

Studies have shown that annealing at temperatures ranging from 250°C to 400°C leads to the formation of face-centered cubic PbS thin films. nih.govnih.gov The optical band gap of these films can be tuned by changing the annealing temperature. For instance, PbS thin films annealed at 250°C, 300°C, and 400°C exhibited optical band gaps of 0.72 eV, 0.73 eV, and 0.77 eV, respectively. nih.govnih.gov These values are blue-shifted from the bulk PbS band gap of 0.41 eV, which is a characteristic of quantum confinement effects in nanomaterials. nih.gov

The morphology of the thin films is also dependent on the annealing temperature. At lower temperatures, compact and agglomerated spherical granules may form, while higher temperatures can lead to the formation of well-defined cubic and multipodal structures. researchgate.net It is crucial to optimize the annealing conditions to ensure complete decomposition of the precursor while preventing oxidation of the newly formed PbS, especially when the process is carried out in an ambient atmosphere. nih.gov

Characterization of Derived PbS Materials

The transformation of this compound and related dithiocarbamate complexes into lead sulfide (B99878) (PbS) materials necessitates a comprehensive characterization to understand their structural, morphological, and optical properties. These properties are intrinsically linked to the synthesis conditions and ultimately determine the material's performance in various applications. Standard analytical techniques are employed to elucidate the crystalline nature, size, shape, and electronic behavior of the synthesized PbS.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a fundamental technique used to confirm the successful conversion of the dithiocarbamate precursor into crystalline PbS and to identify its crystal structure.

Studies consistently show that the thermal decomposition of lead dithiocarbamate precursors, including this compound, yields PbS with a face-centered cubic (FCC) crystal structure, corresponding to the mineral galena. acs.orgnih.govresearchgate.net The diffraction patterns obtained from the synthesized materials exhibit peaks that match standard JCPDS (Joint Committee on Powder Diffraction Standards) reference cards for cubic PbS (e.g., JCPDS card No. 05-0592). researchgate.net

The orientation of the crystal grains can be influenced by the synthesis method and conditions. For instance, PbS thin films deposited via spin coating of a lead ethyl dithiocarbamate precursor followed by annealing showed a preferred orientation along the (200) plane. nih.govmdpi.com In other cases, such as solvothermal synthesis, the (111) direction was the preferential orientation. researchgate.netijeast.com The broadness of the diffraction peaks is often analyzed to estimate the average crystallite size using the Debye-Scherrer formula, with broader peaks indicating the formation of smaller, nanosized particles. researchgate.netijeast.com In-situ synchrotron powder diffraction experiments have also been utilized to monitor the decomposition of the precursor and the formation of the PbS phase in real-time. nih.gov

Electron Microscopy (TEM, HRTEM, SEM) for Morphological and Size Analysis

Electron microscopy techniques are indispensable for visualizing the morphology (shape) and determining the size and size distribution of the synthesized PbS nanomaterials.

Scanning Electron Microscopy (SEM) is primarily used to study the surface morphology of PbS thin films and larger microstructures. For thin films produced from lead ethyl dithiocarbamate, SEM images have revealed the formation of well-defined cubes. acs.orgnih.gov The size of these cubic structures can be dependent on the annealing temperature during synthesis. nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide more detailed information on the nanoscale, including the precise shape, size, and crystal lattice of individual nanoparticles. Studies using lead(II) N-ethyl-N-phenyldithiocarbamate precursors have produced PbS quantum dots with average crystallite sizes ranging from approximately 1.93 nm to 4.12 nm, depending on the thermolysis temperature. researchgate.net The morphology of the nanoparticles is highly dependent on the precursor and reaction conditions, with various shapes such as spheres, short rods, and cubes being reported. researchgate.netmdpi.com HRTEM further confirms the high crystallinity of the nanoparticles by allowing direct visualization of the lattice fringes of the cubic rock salt phase. nih.gov

The table below summarizes findings from electron microscopy studies on PbS nanoparticles derived from dithiocarbamate precursors.

| Precursor System | Synthesis Method | Temperature | Morphology | Average Size | Reference |

| [Pb(EtPhdtc)₂] | Thermolysis in Oleic Acid | 120°C | Quantum Dots | 2.64 nm | researchgate.net |

| [Pb(EtPhdtc)₂] | Thermolysis in Oleic Acid | 160°C | Spherical | 4.12 nm | researchgate.net |

| [Pb(EtPhdtc)₂] | Thermolysis in Oleic Acid | 200°C | Quantum Dots | 1.93 nm | researchgate.net |

| [Pb(L¹)₂phen] | Solvothermal in Oleylamine | 170°C | Spherical | Not Specified | researchgate.netmdpi.com |

| [Pb(L²)₂phen] | Solvothermal in Oleylamine | 170°C | Short Rods | Not Specified | researchgate.netmdpi.com |

Table 1: Morphological and size analysis of PbS nanoparticles from dithiocarbamate precursors. EtPhdtc = N-ethyl-N-phenyldithiocarbamate, L¹ = bis(N-ethyl-N-phenyldithiocarbamate), L² = bis(N-butyl-N-phenyldithiocarbamate), phen = 1,10-phenanthroline.

Optical Spectroscopy for Band Gap Energy Determination (Tauc Plots)

Optical absorption spectroscopy is used to investigate the electronic properties of the synthesized PbS nanomaterials, specifically to determine their optical band gap energy (Eg). PbS is a direct band gap semiconductor. nih.gov

The band gap is typically estimated using a Tauc plot, where the square of the product of the absorption coefficient (α) and the photon energy (hν), i.e., (αhν)², is plotted against the photon energy (hν). nih.govmdpi.com Extrapolating the linear portion of this plot to the energy axis gives the value of the direct band gap.

A consistent finding is that PbS nanomaterials derived from dithiocarbamate precursors exhibit a significant "blue shift" in their band gap energy compared to the bulk PbS value of 0.41 eV. nih.govresearchgate.net This blue shift is a direct consequence of the quantum confinement effect, where the spatial confinement of charge carriers in the nanocrystal leads to an increase in the effective band gap. The magnitude of this shift is size-dependent; smaller particles generally exhibit larger band gaps.

The table below presents optical band gap values for PbS materials synthesized from dithiocarbamate precursors under various conditions.

| Precursor System | Material Form | Synthesis Condition | Band Gap (eV) | Reference |

| Lead Ethyl Dithiocarbamate | Thin Film | Annealed at 250°C | 0.72 | nih.gov |

| Lead Ethyl Dithiocarbamate | Thin Film | Annealed at 300°C | 0.73 | nih.gov |

| Lead Ethyl Dithiocarbamate | Thin Film | Annealed at 400°C | 0.77 | nih.gov |

| [Pb(EtPhdtc)₂] | Nanoparticles | Thermolysis (120-200°C) | 4.1 - 4.61 | |

| [Pb(L¹)₂phen] | Nanoparticles | Solvothermal | 1.148 | researchgate.netmdpi.com |

| [Pb(L²)₂phen] | Nanoparticles | Solvothermal | 1.107 | researchgate.netmdpi.com |

Table 2: Optical band gap energies of PbS materials derived from dithiocarbamate precursors. Note the significant variation in reported band gaps, which reflects differences in particle size and measurement conditions.

Functional Applications of Derived PbS Materials

The unique properties of PbS nanomaterials synthesized from this compound and related precursors, such as their tunable band gaps and high surface areas, make them suitable for various functional applications, particularly in photocatalysis and photovoltaics.

Photocatalytic Activity (e.g., Dye Degradation)

PbS nanoparticles have demonstrated potential as photocatalysts for the degradation of organic pollutants, such as industrial dyes. nih.gov The photocatalytic process involves the generation of electron-hole pairs when the semiconductor nanoparticles are irradiated with light of energy greater than their band gap. These charge carriers can then migrate to the nanoparticle surface and generate highly reactive oxygen species (ROS) that mineralize the dye molecules. nih.gov

For example, PbS nanoparticles have been successfully used as a photocatalyst for the degradation of methylene (B1212753) blue. researchgate.net One study reported a degradation efficiency of 77.70% after 240 minutes of irradiation. researchgate.net The efficiency of the photocatalyst is closely linked to its properties; smaller crystallite sizes generally lead to a larger surface area and a higher absorption coefficient, which can enhance photocatalytic activity.

Photovoltaic Applications (e.g., Colloidal Quantum Dot Solar Cells)

One of the most promising applications for PbS nanomaterials is in the field of photovoltaics, specifically in colloidal quantum dot (CQD) solar cells. nanografi.com PbS is an ideal material for this purpose due to its strong absorption across a wide portion of the solar spectrum, particularly in the near-infrared (NIR) region, and its large exciton (B1674681) Bohr radius, which allows for significant band gap tuning through quantum confinement. mdpi.comiphy.ac.cn

In a typical CQD solar cell, a film of PbS quantum dots acts as the primary light-absorbing layer. mit.edu These solar cells can be fabricated using various architectures, including Schottky junctions and heterojunctions. mdpi.comiphy.ac.cn In a Schottky junction device, a depletion region is formed between the p-type PbS CQD film and a metal contact, facilitating charge separation. mdpi.com In heterojunction cells, the PbS CQD layer is paired with another semiconductor material, often a wide-bandgap metal oxide like titanium dioxide (TiO₂) or zinc oxide (ZnO), to form a junction that drives the separation of photogenerated electrons and holes. mdpi.comresearchgate.net

The performance of these devices has seen rapid improvement, with power conversion efficiencies (PCEs) reaching over 10%. mit.edursc.org Research efforts focus on optimizing the synthesis of high-quality PbS CQDs, controlling the ligands on the quantum dot surfaces to improve electronic coupling, and engineering the device architecture to enhance charge extraction and minimize recombination. rsc.orgresearchgate.netutoronto.ca The use of single-source precursors like dithiocarbamates offers a potential route to scalable and high-yield production of the high-quality PbS CQDs needed for manufacturing next-generation solar cells. rsc.org

Thermistor Development

The synthesis of high-quality lead sulfide (PbS) nanomaterials and thin films from lead(2+) dithiocarbamate precursors has paved the way for innovative applications in sensor technology, particularly in the development of thermistors. researchgate.netnih.gov Researchers have successfully utilized lead(II) dithiocarbamate complexes as single-source precursors to fabricate PbS-based thermistors exhibiting exceptional sensitivity and rapid response times. nih.gov

The process involves the thermolysis of these organometallic compounds to produce submicron crystalline PbS. nih.gov This method allows for precise control over the purity and structure of the resulting lead sulfide, which are critical factors for the performance of the thermistor. nih.gov The synthesized PbS material is then used to construct the thermistor device. nih.gov

One notable study demonstrated the creation of a novel PbS thermistor with a positive temperature coefficient (PTC). researchgate.netnih.gov This is significant as many semiconductor thermistors exhibit a negative temperature coefficient (NTC). The device showcased not only high sensitivity but also an exceptionally fast thermal response time. nih.gov The performance of such thermistors is intrinsically linked to the properties of the PbS nanomaterials, which are in turn determined by the synthesis conditions and the specific dithiocarbamate precursor used. researchgate.net

The table below summarizes key findings from research on PbS thermistors derived from lead dithiocarbamate precursors.

| Precursor | Resultant Material | Key Finding | Reference |

| Lead(II) dithiocarbamate complexes | Submicron crystalline PbS | Creation of a new PbS thermistor with excellent sensitivity and an ultrarapid thermal response time. | nih.gov |

The development of these PbS-based thermistors highlights the potential of using tailored single-source precursors like this compound to engineer advanced functional materials for electronic applications. Further research in this area could lead to the optimization of thermistor performance and the exploration of other sensor applications for these high-quality PbS nanomaterials.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lead(II) dithiocarbamate (B8719985) complexes, DFT calculations are instrumental in elucidating their geometry, stability, and the nature of the metal-ligand bonding.

Geometry Optimization and Stability Analysis

Computational studies on lead(II) dithiocarbamate complexes, such as those involving N,N-diethyldithiocarbamate and N-benzylmethyl dithiocarbamate, reveal that the lead(II) ion typically adopts a distorted coordination geometry. nih.govlookchem.com The geometry around the Pb(II) center in these complexes is often described as a distorted tetrahedral or a pseudo-trigonal pyramidal shape. nih.govmdpi.com This distortion is largely attributed to the influence of the stereochemically active 6s² lone pair of electrons on the lead atom. lookchem.comnih.gov

In a representative structure of a related compound, lead(II) N-benzylmethyl dithiocarbamate, the Pb(II) ion is coordinated to two dithiocarbamate ligands. The Pb-S bond lengths are not equal, with two shorter bonds and two longer bonds, indicating an asymmetric coordination environment. lookchem.com For instance, in [Pb(BzyMedtc)2], two Pb-S bond lengths are approximately 2.69 Å, while the other two are around 2.86 Å. lookchem.com The S-Pb-S bite angles within a single dithiocarbamate ligand are acute, typically in the range of 62-66°. nih.gov

Table 1: Selected Optimized Geometric Parameters for Analogous Lead(II) Dithiocarbamate Complexes

| Compound | Pb-S Bond Lengths (Å) | S-Pb-S Bite Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Pb(S2CNEt2)2] | 2.7312(9) - 3.0200(11) | 62.04(3), 66.10(3) | Distorted Pseudotrigonal Pyramidal | nih.gov |

| [Pb(BzyMedtc)2] | 2.6945(6), 2.8648(7) | Not Specified | Distorted Tetrahedral | lookchem.com |

| [Pb(4-bpipdtc)2] | 2.6614(7), 2.8779(8) | 64.68 | Distorted Tetrahedral | mdpi.com |

Analysis of Bonding Characteristics (e.g., Electron Density Delocalization)

The bonding in lead(II) dithiocarbamates is characterized by significant electron delocalization within the dithiocarbamate moiety. The C-N bond within the S₂CN core exhibits a partial double bond character. Its length is intermediate between a typical C-N single bond (around 1.47 Å) and a C=N double bond (around 1.28 Å), suggesting delocalization of π-electrons across the N-C-S₂ framework. lookchem.commdpi.com For example, in [Pb(BzyMedtc)2], the average N-C bond length is 1.421 Å. lookchem.com

Similarly, the C-S bond lengths are intermediate between a C-S single bond and a C=S double bond, further supporting the delocalized electronic structure. mdpi.com This delocalization is a key feature of dithiocarbamate ligands and contributes to the stability of their metal complexes. mdpi.comnih.gov Infrared and NMR spectroscopy studies on various Pb(II) dithiocarbamate complexes confirm that the S₂C=N double bond character can be influenced by the nature of the substituents on the nitrogen atom. nih.gov

Molecular Dynamics Simulations for Ligand Dynamics and Reactivity

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.com While specific MD simulation studies focused solely on lead(2+) ethylphenyldithiocarbamate are not prevalent in the literature, the technique is widely used to understand the conformational dynamics, ligand flexibility, and interaction mechanisms in various molecular systems. nih.govnih.gov

For metal complexes, MD simulations can provide insights into:

Ligand Flexibility: How the ethyl and phenyl groups of the dithiocarbamate ligand move and orient themselves in different environments.

Solvent Effects: The interaction of the complex with solvent molecules and how this affects its structure and reactivity.

Conformational Changes: The dynamic transitions between different stable or metastable geometries of the complex.

These simulations typically involve defining a force field, which describes the potential energy of the system, and then integrating Newton's equations of motion to track the trajectory of each atom. rsc.orgyoutube.com Such studies are crucial for understanding how the complex behaves in a dynamic, realistic environment, which can be a precursor to understanding its reactivity.

Modeling of Thermal Decomposition Pathways

The thermal decomposition of metal dithiocarbamates is a significant area of research, particularly as these complexes are often used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.govnih.gov Thermogravimetric analysis (TGA) of lead(II) dithiocarbamate complexes shows that they decompose to yield lead sulfide (PbS). nih.govresearchgate.net

Computational modeling can be employed to elucidate the mechanisms of this thermal decomposition. These models can predict the intermediate species formed and the energy barriers associated with different decomposition pathways. For example, studies on the thermal decomposition of various transition metal dithiocarbamates indicate that the process often occurs in multiple stages, with the final product being a metal sulfide or oxide, depending on the atmosphere. researchgate.netresearchgate.net

The decomposition of a related compound, lead diethyldithiocarbamate (B1195824), occurs in a single step with onset and offset temperatures of 216 °C and 350 °C, respectively, yielding a residue that is primarily PbS. nih.gov Computational models could help to understand the bond-breaking and bond-forming processes that occur within this temperature range.

Table 2: Thermal Decomposition Data for an Analogous Lead(II) Dithiocarbamate Complex

| Compound | Decomposition Onset (°C) | Decomposition Offset (°C) | Final Residue | Reference |

|---|---|---|---|---|

| Lead Diethyldithiocarbamate | 216 | 350 | PbS | nih.gov |

Correlation of Computational Data with Experimental Observations

A key aspect of theoretical and computational chemistry is the ability to correlate calculated data with experimental results. This validation is essential for confirming the accuracy of the computational models.

Geometric Parameters: Calculated bond lengths and angles from DFT geometry optimizations can be compared with data obtained from single-crystal X-ray diffraction (XRD) studies. nih.govlookchem.commdpi.com The good agreement typically found between DFT-calculated and XRD-determined structures for lead(II) dithiocarbamates lends confidence to the computational approach. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts. These can be compared with experimental spectra to validate the computed electronic structure and bonding. For instance, the calculated partial double bond character of the C-N bond is consistent with the observed frequencies in IR spectra. nih.gov

Thermal Stability: The decomposition temperatures and products predicted by computational models of thermal decomposition can be compared with experimental data from TGA. nih.gov

Electronic Properties: Calculated electronic properties, such as the HOMO-LUMO gap, can be correlated with experimental electrochemical data or UV-Vis absorption spectra. nih.gov

The synergy between computational modeling and experimental work provides a comprehensive understanding of the properties and behavior of this compound and related compounds.

Future Research Directions and Broader Impact

Exploration of New Ligand Architectures for Tunable Properties

The ability to tune the properties of resulting nanomaterials by modifying the ligand architecture of the precursor is a significant area of ongoing research. The organic ligands in single-source precursors like lead(2+) ethylphenyldithiocarbamate play a crucial role in determining the decomposition pathway and influencing the size, shape, and surface chemistry of the final nanocrystals.

Researchers have demonstrated that altering the alkyl groups within dithiocarbamate (B8719985) and xanthate ligands can directly impact the morphology and dimensions of PbS nanocrystals. For instance, studies have shown that increasing the alkyl chain length in lead(II) xanthate precursors leads to a reduction in the size of the resulting PbS nanocrystals. acs.org Similarly, in the case of lead(II) bis(N-alkyl-N-phenyldithiocarbamate) precursors, a shorter alkyl chain (ethyl) was found to produce uniform, spherical PbS nanoparticles, whereas a longer butyl chain resulted in the formation of short nanorods. mdpi.com This highlights the potential to precisely control the nanoparticle morphology by tailoring the steric and electronic properties of the ligands.

The introduction of different functional groups and heterocyclic rings into the dithiocarbamate ligand framework is another promising strategy. The use of heterocyclic dithiocarbamate complexes, for example, has been shown to yield anisotropic PbS nanoparticles, with shapes ranging from spheres to cubes and rods depending on the specific ligand and reaction conditions. rsc.orgnih.gov

Table 1: Influence of Ligand Architecture on PbS Nanoparticle Properties

| Precursor Ligand | Resulting PbS Nanoparticle Morphology | Reference |

| N-ethyl-N-phenyldithiocarbamate | Spherical | mdpi.com |

| N-butyl-N-phenyldithiocarbamate | Short rods | mdpi.com |

| Piperidine dithiocarbamate | Spheres, cubes, rods | rsc.orgnih.gov |

| Tetrahydroquinoline dithiocarbamate | Spheres, cubes, rods | rsc.orgnih.gov |

Future research will likely focus on the rational design of novel dithiocarbamate ligands with specific functionalities. This could involve incorporating moieties that can enhance the stability of the precursor, lower its decomposition temperature, or act as in-situ capping agents to passivate the surface of the growing nanocrystals, thereby improving their optical and electronic properties.

Investigation of Alternative Metal Chalcogenide Derivations

The versatility of dithiocarbamate complexes extends beyond the synthesis of PbS. These compounds serve as excellent single-source precursors for a wide array of other metal chalcogenides, offering a facile and reproducible method for their synthesis. This opens up possibilities for creating a diverse library of nanomaterials with tailored properties for various applications.

Dithiocarbamate precursors have been successfully employed in the synthesis of binary metal sulfides such as zinc sulfide (B99878) (ZnS), cadmium sulfide (CdS), and tin(IV) sulfide (SnS2). researchgate.netnih.govresearchgate.net The fundamental principles of precursor decomposition and nanoparticle formation observed in the synthesis of PbS are often transferable to these other metal sulfide systems.

Furthermore, research has ventured into the synthesis of more complex ternary metal sulfides using a mixture of dithiocarbamate precursors. For example, the co-thermolysis of iron and nickel dithiocarbamate complexes has been shown to produce ternary iron-nickel sulfide nanoparticles. nih.govnih.govrsc.org This approach allows for the creation of multinary chalcogenides with unique electronic and magnetic properties that are not accessible with their binary counterparts. The synthesis of ternary sulfides of iron-copper and nickel-cobalt (B8461503) has also been reported using this method. nih.govnih.gov

Table 2: Examples of Metal Chalcogenides Synthesized from Dithiocarbamate Precursors

| Metal Chalcogenide | Dithiocarbamate Precursor(s) | Reference |

| Zinc Sulfide (ZnS) | Zinc(II) dithiocarbamate | nih.govwhiterose.ac.uk |

| Cadmium Sulfide (CdS) | Cadmium(II) dithiocarbamate | nih.gov |

| Tin(IV) Sulfide (SnS2) | Tin(II) dithiocarbamate | researchgate.net |

| Iron-Nickel Sulfide | Iron(III) & Nickel(II) dithiocarbamates | nih.govnih.govrsc.org |

| Iron-Copper Sulfide | Iron(III) & Copper(II) dithiocarbamates | nih.gov |

The investigation into alternative metal chalcogenide derivations using dithiocarbamate precursors is a rapidly expanding field. Future work will likely explore the synthesis of a wider range of binary, ternary, and even quaternary chalcogenides, including selenides and tellurides, by designing appropriate precursor cocktails and optimizing reaction conditions.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the fundamental mechanisms of precursor decomposition and nanoparticle formation is critical for achieving precise control over the synthesis process. Advanced in-situ characterization techniques provide real-time insights into these complex transformations, enabling researchers to move beyond a "black box" approach to nanomaterial synthesis.

The use of in-situ synchrotron powder X-ray diffraction (PXRD) has been instrumental in studying the thermal decomposition of lead dithiocarbamate complexes. nih.govresearchgate.net This technique allows for the direct observation of the phase transformations as the precursor is heated, revealing the temperature at which PbS begins to form and the evolution of its crystal structure.